molecular formula C19H18ClN3O B12204294 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](4-chlorophenyl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](4-chlorophenyl)methanone

Cat. No.: B12204294
M. Wt: 339.8 g/mol
InChI Key: JIGCPLFQKYBUQB-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone is a heterocyclic compound featuring a benzimidazole moiety fused to a piperidine ring, linked via a ketone bridge to a 4-chlorophenyl group.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H18ClN3O/c20-15-7-5-14(6-8-15)19(24)23-11-9-13(10-12-23)18-21-16-3-1-2-4-17(16)22-18/h1-8,13H,9-12H2,(H,21,22)

InChI Key

JIGCPLFQKYBUQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with 4-chlorobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for binding to various biological targets, which can be useful in drug discovery and development.

Medicine

In medicine, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The chlorophenyl group contributes to the overall hydrophobicity, facilitating the compound’s interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Physicochemical Properties Pharmacological Inference Evidence Source
Target Compound Benzimidazole-piperidine-methanone 4-Chlorophenyl Not explicitly reported Potential receptor modulation
Compound 72 Imidazo[1,2-b]pyridazin-2-yl-piperidine 2-(Trifluoromethyl)phenyl M.p. 133–135°C, HPLC tR: 9.5 min Retinol-binding protein 4 antagonist
Rimonabant Pyrazole-piperidine 4-Chlorophenyl, dichlorophenyl, methyl High lipophilicity Cannabinoid CB1 receptor antagonist
AM630 Indole-morpholine 4-Methoxyphenyl Moderate solubility Cannabinoid CB2 receptor inverse agonist
Compound 75 6-Methoxyimidazo-pyridazine-piperidine 2-(Trifluoromethyl)phenyl Synthesized via nucleophilic substitution Enhanced metabolic stability
CAS 325779-60-0 Piperazine-pyridine 4-Chlorophenyl Molar mass: 301.77 g/mol Unreported, potential kinase inhibitor

Structural Analysis

  • Benzimidazole vs. Imidazo-pyridazine : The target compound’s benzimidazole core (aromatic, planar) contrasts with the imidazo-pyridazine in Compound 72 , which introduces a larger heterocyclic system. This difference may influence π-π stacking interactions and binding affinity to hydrophobic pockets.
  • However, rimonabant’s dichlorophenyl and pyrazole groups enhance its selectivity for CB1 over CB2 receptors.
  • Piperidine vs. Piperazine : The piperidine ring in the target compound differs from the piperazine in CAS 325779-60-0 , which introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity.

Physicochemical Properties

  • Melting Points and Solubility : Compound 72’s melting point (133–135°C) and rimonabant’s high lipophilicity suggest that the target compound likely exhibits moderate solubility, typical of chlorophenyl-containing analogs.
  • HPLC Retention : The HPLC retention time of 9.5 minutes for Compound 72 indicates moderate polarity, which may correlate with the target compound’s pharmacokinetic profile.

Pharmacological Implications

  • However, the absence of a dichlorophenyl group in the target compound may reduce CB1 affinity.
  • Metabolic Stability : The methoxy substitution in Compound 75 enhances metabolic stability compared to chloro substituents, suggesting that the target compound’s 4-chlorophenyl group may confer susceptibility to oxidative metabolism.

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic molecule known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is C19H19ClN4O, with a molecular weight of 348.84 g/mol. The structure features a benzimidazole ring fused to a piperidine ring, with a chlorophenyl group attached to the methanone moiety. This unique structure is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC19H19ClN4O
Molecular Weight348.84 g/mol
IUPAC Name4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone
LogP3.5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including the compound . It has been evaluated against various Gram-positive and Gram-negative bacteria as well as fungi.

Research Findings

A study conducted by Birajdar et al. (2021) reported that benzimidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL. The specific activity of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone was not detailed, but its structural similarity suggests comparable efficacy.

BacteriaMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Salmonella typhi62.5

Anticancer Activity

The compound has shown promise as an anticancer agent in several studies. For instance, research involving K562 chronic myeloid leukemia (CML) cells demonstrated that certain benzimidazole derivatives induced cytotoxicity and apoptosis.

Case Study

In a study by Kumar et al. (2023), derivatives similar to 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone were tested on K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The results indicated significant cytotoxic effects, with activation of caspase pathways leading to apoptosis.

Cell LineIC50 (μM)
K562S10
K562R15

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies indicate that benzimidazole derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in various therapeutic areas.

Research Findings

A study published in Frontiers in Pharmacology noted that benzimidazole compounds showed AChE inhibition with IC50 values ranging from 20 to 50 μM, indicating moderate potency.

EnzymeIC50 (μM)
Acetylcholinesterase30
Urease25

The proposed mechanism of action for 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves interaction with specific biological macromolecules, particularly DNA and various enzymes. The benzimidazole ring is known for its ability to intercalate into DNA, potentially disrupting replication and transcription processes.

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